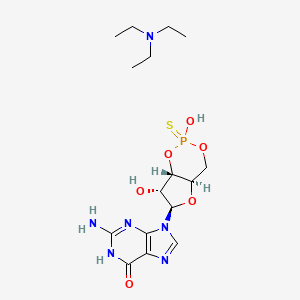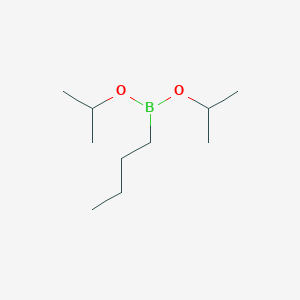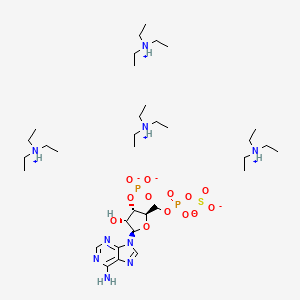
1-(3-Fluoro-4-methylbenzoyl)piperazine
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperazine derivatives, including “1-(3-Fluoro-4-methylbenzoyl)piperazine”, has been a subject of research . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of “1-(3-Fluoro-4-methylbenzoyl)piperazine” is C12H15FN2O . Its average mass is 222.259 Da and its monoisotopic mass is 222.116837 Da .Physical And Chemical Properties Analysis
“1-(3-Fluoro-4-methylbenzoyl)piperazine” is a powder at room temperature . Its molecular weight is 258.72 . The compound is stored at room temperature .Aplicaciones Científicas De Investigación
Pharmacological Potentials and Metabolic Insights
- The compound 1-(3-Fluoro-4-methylbenzoyl)piperazine, through its structural variants, has been explored for its potential pharmacological activities. Research has shown that certain piperazine derivatives can significantly reduce triglyceride, cholesterol, and blood sugar levels, demonstrating superior activity compared to established compounds like bezafibrate (Komoto et al., 2000). Additionally, the metabolic pathways of flunarizine, a compound structurally related to 1-(3-Fluoro-4-methylbenzoyl)piperazine, have been elucidated, revealing insights into the enzymatic processes and potential metabolic inhibitors involved in its transformation (Kariya et al., 1992).
Therapeutic Applications in Neurology and Cardiovascular Health
- Piperazine derivatives, including those related to 1-(3-Fluoro-4-methylbenzoyl)piperazine, have been the subject of extensive research due to their promising therapeutic applications. For instance, certain piperazino-3-phenylindans with potent 5-HT2-antagonistic activity were found to have significant antihypertensive activity, opening new avenues for cardiovascular health management (Bogeso et al., 1988). Moreover, the structural manipulation of piperazine derivatives has led to the discovery of potent antidiabetic agents, highlighting their potential in addressing metabolic disorders (Le Bihan et al., 1999).
Imaging and Diagnostic Applications
- The synthesis of novel piperazine compounds, including those with fluorine substitutions similar to 1-(3-Fluoro-4-methylbenzoyl)piperazine, has yielded promising results in the field of imaging and diagnostics. Specifically, certain piperazine derivatives demonstrated high brain uptake and specificity in imaging σ1 receptors, offering potential advancements in the understanding and treatment of neurological conditions like Alzheimer's disease (He et al., 2017).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .
Propiedades
IUPAC Name |
(3-fluoro-4-methylphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-9-2-3-10(8-11(9)13)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCWBOGWEMADSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCNCC2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101237790 | |
| Record name | (3-Fluoro-4-methylphenyl)-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylbenzoyl)piperazine | |
CAS RN |
923139-07-5 | |
| Record name | (3-Fluoro-4-methylphenyl)-1-piperazinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=923139-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Fluoro-4-methylphenyl)-1-piperazinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101237790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(5-Bromothiophen-2-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B3183253.png)




![Ethyl 4-chloro-2-{[(4-chlorophenyl)thio]methyl}-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3183282.png)
![2-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B3183286.png)
![2-Benzyl-hexahydro-cyclopenta[c]pyrrole-3a-carboxylic acid methyl ester](/img/structure/B3183293.png)

![5-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}furan-2-carboxylic acid](/img/structure/B3183342.png)



